(3-Chloropropyl)ethyl(methyl)amine
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Overview
Description
(3-Chloropropyl)ethyl(methyl)amine is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemosensitive Chlorophyll Derivatives
A study by Tamiaki et al. (2013) explored chemosensitive chlorophyll derivatives for optical detection of various amines. They synthesized derivatives that react with amines to produce hemiaminal-type adducts, demonstrating selective detection of primary amines and potential for quantitative analysis of ethylenediamine. This application is significant for chemical sensing and environmental monitoring Tamiaki et al., 2013.
Polymer Solar Cells
Lv et al. (2014) utilized an amine-based, alcohol-soluble fullerene derivative in polymer solar cells as an acceptor and cathode interfacial material. This application demonstrates the potential of amine-functionalized materials in improving the efficiency and fabrication process of organic solar cells Lv et al., 2014.
Synthesis of Key Intermediates
Fleck et al. (2003) described the synthesis of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, for the preparation of an antibiotic, showcasing the importance of these compounds in pharmaceutical synthesis Fleck et al., 2003.
Optical Properties of Chlorophyll Derivatives
Another study by Tamiaki et al. (2012) focused on modifying chlorophyll derivatives to study their optical properties. These modifications have implications for understanding chlorophyll degradation and could influence the design of photosynthetic systems and photodynamic therapy agents Tamiaki et al., 2012.
Antimicrobial Poly(oxazoline)s
Waschinski and Tiller (2005) synthesized poly(oxazoline)s with terminal quaternary ammonium groups exhibiting antimicrobial properties. This research highlights the application of amine-functionalized polymers in developing antimicrobial materials Waschinski & Tiller, 2005.
Mechanism of Action
Target of Action
Similar compounds, such as methylethylamine, have been shown to interact with proteins like myoglobin .
Mode of Action
Amines, in general, are known for their basic properties and their ability to form bonds with various biological targets . The compound’s interaction with its targets could lead to changes in the target’s function, potentially influencing various biological processes .
Biochemical Pathways
It’s worth noting that amines can participate in a variety of biochemical reactions, including n-dealkylation, which is an important metabolic pathway in the metabolism of xenobiotics .
Result of Action
Similar compounds have been shown to perturb the structure of synaptic plasma membranes and inhibit neuronal na+/k(+)-atpase activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Chloropropyl)ethyl(methyl)amine. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
3-chloro-N-ethyl-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN/c1-3-8(2)6-4-5-7/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIVNAFFLBTLTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.